molecular formula C15H13N3O2S B11324324 N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide

Cat. No.: B11324324
M. Wt: 299.3 g/mol
InChI Key: FMYOVTHGYYJGEG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole with 4-ethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: In biological research, the compound is used to study its effects on various biological systems. It may also be used as a probe to investigate cellular processes.

    Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in medical treatments.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. It may also be used as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide can be compared with other benzothiadiazole derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and substituents. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from other similar compounds.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13N3O2S/c1-2-20-12-6-3-10(4-7-12)15(19)16-11-5-8-13-14(9-11)18-21-17-13/h3-9H,2H2,1H3,(H,16,19)

InChI Key

FMYOVTHGYYJGEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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